{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE
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Overview
Description
{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE is a complex organic compound that features a combination of indazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the indazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole moiety.
Reduction: Reduction reactions could target the indazole ring, potentially altering its electronic properties.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, could occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- {3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of indazole and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it a valuable subject of study.
Properties
Molecular Formula |
C25H21Cl2N3OS |
---|---|
Molecular Weight |
482.4g/mol |
IUPAC Name |
[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C25H21Cl2N3OS/c1-15-24(32-14-28-15)25(31)30-23(17-7-11-20(27)12-8-17)21-4-2-3-18(22(21)29-30)13-16-5-9-19(26)10-6-16/h5-14,21,23H,2-4H2,1H3/b18-13+ |
InChI Key |
DTXFEEUVMGCCRQ-QGOAFFKASA-N |
SMILES |
CC1=C(SC=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl |
Isomeric SMILES |
CC1=C(SC=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)Cl)/C3=N2)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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